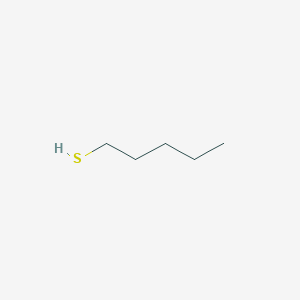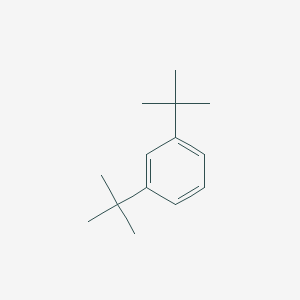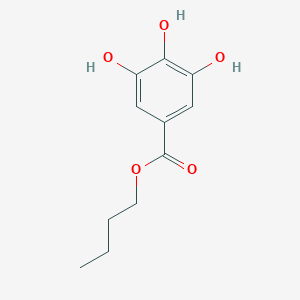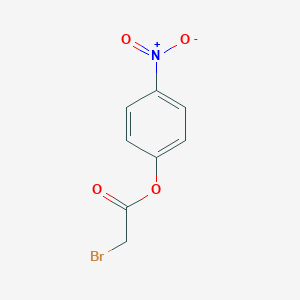
4-Nitrophenyl bromoacetate
概要
説明
4-Nitrophenyl bromoacetate, also known as p-Nitrophenyl bromoacetate, is a chemical compound with the molecular formula C8H6BrNO4 . It has a molecular weight of 260.042 . The IUPAC name for this compound is 4-nitrophenyl bromoacetate .
Synthesis Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . The reduction of 4-NP to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles .Molecular Structure Analysis
The InChI code for 4-Nitrophenyl bromoacetate is 1S/C8H6BrNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 . The InChI key is HVNXGOPARVAZNX-UHFFFAOYSA-N .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .Physical And Chemical Properties Analysis
4-Nitrophenyl bromoacetate has a molecular weight of 260.04 . The IUPAC name for this compound is 4-nitrophenyl bromoacetate . The InChI code for 4-Nitrophenyl bromoacetate is 1S/C8H6BrNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 .科学的研究の応用
Application in Molecular Imaging and Radiofluorination of Biomolecules
Specific Scientific Field
The specific scientific field for this application is Molecular Imaging and Radiochemistry.
Comprehensive and Detailed Summary of the Application
4-Nitrophenyl bromoacetate is used as a precursor for the preparation of 4-nitrophenyl (PNP) activated esters . These PNP activated esters are used as synthons for the indirect radiofluorination of biomolecules . This is particularly useful in the field of molecular imaging, where radiolabelled biomolecules are used as radiopharmaceuticals for Positron Emission Tomography (PET) imaging .
Detailed Description of the Methods of Application or Experimental Procedures
The preparation of 18 F-labelled activated esters, which are used for the acylation (and thus radiolabelling) of biomolecules, is typically a complex and multistep procedure . However, the use of 4-nitrophenyl bromoacetate allows for the rapid preparation of 18 F-labelled acylation synthons in one step . This is achieved through the use of 4-nitrophenyl (PNP) activated esters .
Thorough Summary of the Results or Outcomes Obtained
The use of 4-nitrophenyl (PNP) activated esters has been shown to be superior to the commonly used 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions . The PNP esters demonstrated favourable acylation kinetics, making them a better choice for the indirect radiofluorination of biomolecules .
Application in Catalytic Reduction of 4-Nitrophenol
Specific Scientific Field
The specific scientific field for this application is Nanotechnology and Catalysis.
Comprehensive and Detailed Summary of the Application
4-Nitrophenyl bromoacetate is used in the catalytic reduction of 4-nitrophenol (4-NP) to assess the activity of nanostructured materials . This reaction is considered a benchmark to evaluate the efficiency of synthesized catalytic nanostructured materials .
Detailed Description of the Methods of Application or Experimental Procedures
The reduction of 4-NP is performed in the presence of reducing agents and various nanostructured materials, which serve as catalysts . The reaction’s kinetic parameters are easily measured through UV–visible spectroscopic techniques .
Thorough Summary of the Results or Outcomes Obtained
The reduction of 4-NP has been universally accepted as a model catalytic reaction due to the easy measurement of kinetic parameters . The properties required as an efficient catalyst for reduction of nitrophenols are embedded in the nanostructured materials .
Application in Solvent Effects on Kinetics of 4-Nitrophenol Reduction
Specific Scientific Field
The specific scientific field for this application is Reaction Chemistry.
Comprehensive and Detailed Summary of the Application
4-Nitrophenyl bromoacetate is used in studying the solvent effects on the kinetics of 4-nitrophenol reduction by sodium borohydride in the presence of Ag and Au nanoparticles . This reaction is used as a model to assess the catalytic activity of metallic nanoparticles .
Detailed Description of the Methods of Application or Experimental Procedures
The reduction of 4-nitrophenol (4-NiP) to 4-aminophenol (4-AP) is performed with an excess of sodium borohydride in the presence of silver and gold nanoparticles . The role of the reaction medium on the reduction performance is studied, with a focus on the effects of different solvents .
Thorough Summary of the Results or Outcomes Obtained
The study found a pronounced effect of the solvent on the reaction kinetics. The addition of methanol, ethanol, or isopropanol to the reaction mixture leads to a dramatic decrease in the reaction rate . However, the reduction rate in aqueous alcohol mixtures can be improved noticeably by increasing the borohydride concentration or the reaction temperature .
Application in Synthesis of Fluorine-18 Labelled Biomolecules
Specific Scientific Field
The specific scientific field for this application is Radiochemistry and Molecular Imaging.
Comprehensive and Detailed Summary of the Application
4-Nitrophenyl bromoacetate is used in the preparation of 18 F-labelled acylation synthons in one step . This is particularly useful in the field of molecular imaging, where radiolabelled biomolecules are used as radiopharmaceuticals for Positron Emission Tomography (PET) imaging .
Detailed Description of the Methods of Application or Experimental Procedures
The preparation of 18 F-labelled activated esters, which are used for the acylation (and thus radiolabelling) of biomolecules, is typically a complex and multistep procedure . However, the use of 4-nitrophenyl bromoacetate allows for the rapid preparation of 18 F-labelled acylation synthons in one step .
Thorough Summary of the Results or Outcomes Obtained
The use of 4-nitrophenyl activated esters has been shown to be superior to the commonly used 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions . The PNP esters demonstrated favourable acylation kinetics, making them a better choice for the indirect radiofluorination of biomolecules .
Application in Catalysis of Acid-Promoted Hydrolysis
Comprehensive and Detailed Summary of the Application
4-Nitrophenyl bromoacetate is used in the catalysis of acid-promoted hydrolysis of 4-nitrophenyl phosphate (a model organophosphorus pollutant) . This reaction is used to assess the activity of nanostructured materials .
Detailed Description of the Methods of Application or Experimental Procedures
The hydrolysis of 4-nitrophenyl phosphate is performed in the presence of anatase TiO2 nanomaterials with predominantly exposed {101} and {001} facets . The reaction’s kinetic parameters are easily measured through UV–visible spectroscopic techniques .
Thorough Summary of the Results or Outcomes Obtained
The study found that anatase TiO2 nanomaterials with predominantly exposed {101} and {001} facets are much more effective in catalyzing the acid-promoted hydrolysis of 4-nitrophenyl phosphate than rutile TiO2 nanomaterials with predominantly exposed {110} and {111} facets .
Safety And Hazards
将来の方向性
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . This literature-based discussion on nitrophenols reduction by nanostructured materials allows us to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .
特性
IUPAC Name |
(4-nitrophenyl) 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNXGOPARVAZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172747 | |
| Record name | 4-Nitrophenyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl bromoacetate | |
CAS RN |
19199-82-7 | |
| Record name | Acetic acid, 2-bromo-, 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19199-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl bromoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019199827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19199-82-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitrophenyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, 2-bromo-, 4-nitrophenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-nitrophenyl bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROPHENYL BROMOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WE7149NTC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



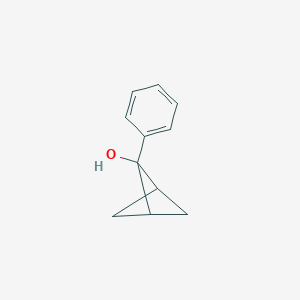
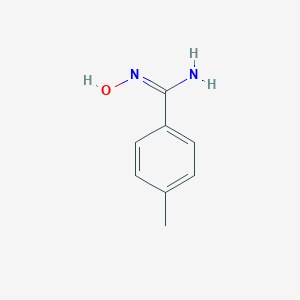
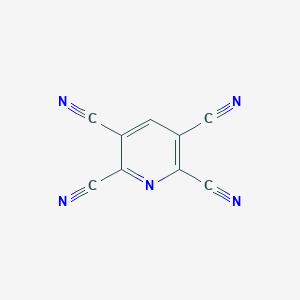
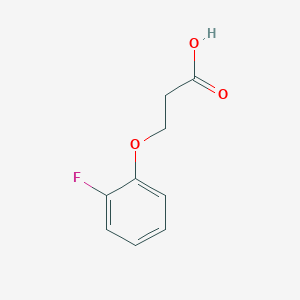
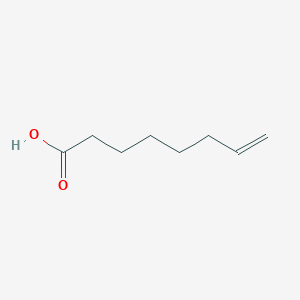
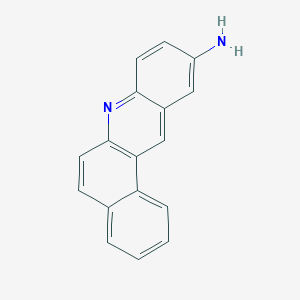
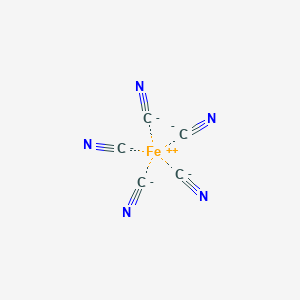
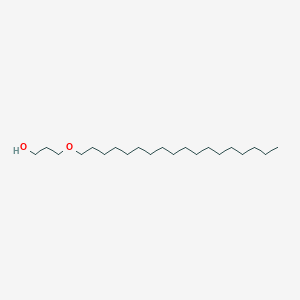
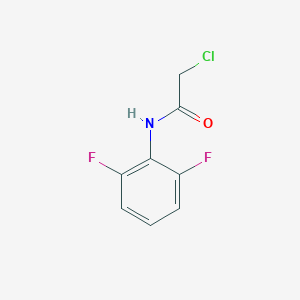
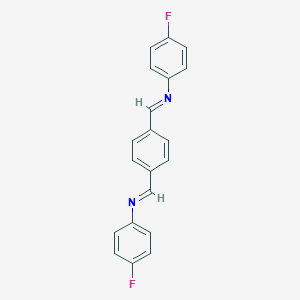
![[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate](/img/structure/B94125.png)
